

Application Notes: Preparing Limertinib (diTFA) for In Vivo Animal Studies

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Compound of Interest

Compound Name: *limertinib (diTFA)*

Cat. No.: *B12374423*

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Introduction

Limertinib, also known as ASK120067, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).^{[1][2]} It is designed to target specific mutations in the EGFR gene, particularly the T790M mutation, which is a common mechanism of resistance to earlier-generation EGFR TKIs in non-small cell lung cancer (NSCLC).^{[2][3]} Limertinib also shows potent activity against EGFR exon 20 insertions.^{[4][5]} These application notes provide detailed protocols for the preparation and administration of limertinib for in vivo animal studies, targeting researchers in oncology and drug development.

Mechanism of Action

Limertinib functions by irreversibly binding to the mutant forms of the EGFR, thereby blocking the downstream signaling pathways that are crucial for cell growth and proliferation in cancer cells.^[1] This selective inhibition aims to spare healthy cells and reduce the side effects often associated with conventional chemotherapy.^[1] The primary targets of limertinib are EGFR mutations such as exon 19 deletions, exon 21 L858R substitutions, and the T790M resistance mutation.^{[1][3]}

Quantitative Data Summary

The following table summarizes key quantitative data for limertinib relevant to in vivo studies.

Parameter	Value	Source
Molecular Formula	C ₂₉ H ₃₂ ClN ₇ O ₂	[6]
Molecular Weight	546.1 g/mol	[6]
IC ₅₀ (EGFR T790M)	0.3 nM	[2]
IC ₅₀ (EGFR WT)	6.0 nM	[2]
Solubility in DMSO	100 mg/mL (183.13 mM)	[2]
In Vivo Dosing (Oral)	15, 25, 50 mg/kg, once daily	[4]

Signaling Pathway

The diagram below illustrates the EGFR signaling pathway and the inhibitory action of limertinib.

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